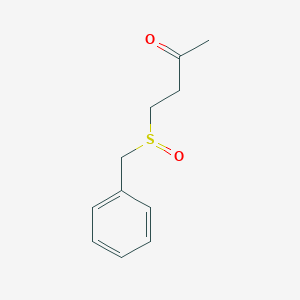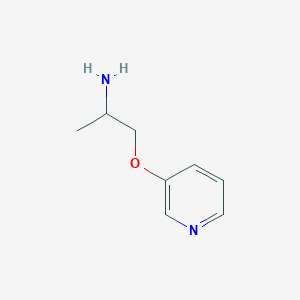
1-(Pyridin-3-yloxy)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyridin-3-yloxy)propan-2-amine is an organic compound with the molecular formula C8H12N2O It is characterized by a pyridine ring attached to a propan-2-amine moiety via an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-yloxy)propan-2-amine typically involves the reaction of 3-hydroxypyridine with 2-bromo-1-aminopropane. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Pyridin-3-yloxy)propan-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted amines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Pyridin-3-yloxy)propan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the development of agrochemicals, particularly fungicides.
Mecanismo De Acción
The mechanism of action of 1-(Pyridin-3-yloxy)propan-2-amine involves its interaction with specific molecular targets. For instance, in its role as a fungicide, it may inhibit key enzymes in the fungal metabolic pathway, leading to the disruption of essential biological processes . The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted.
Comparación Con Compuestos Similares
- 2-(Pyridin-3-yloxy)propan-1-amine
- 1,3-bis(aryloxy)propan-2-amines
Comparison: 1-(Pyridin-3-yloxy)propan-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to 2-(Pyridin-3-yloxy)propan-1-amine, it has a different position of the amine group, which can influence its reactivity and interaction with biological targets . The 1,3-bis(aryloxy)propan-2-amines, on the other hand, have two aryloxy groups, which can lead to different chemical behaviors and applications .
Propiedades
Fórmula molecular |
C8H12N2O |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
1-pyridin-3-yloxypropan-2-amine |
InChI |
InChI=1S/C8H12N2O/c1-7(9)6-11-8-3-2-4-10-5-8/h2-5,7H,6,9H2,1H3 |
Clave InChI |
GSKOEKJNZFQWMB-UHFFFAOYSA-N |
SMILES canónico |
CC(COC1=CN=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



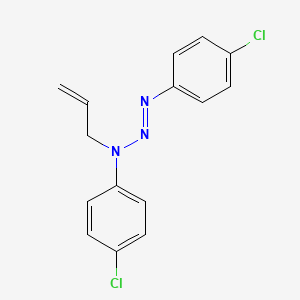
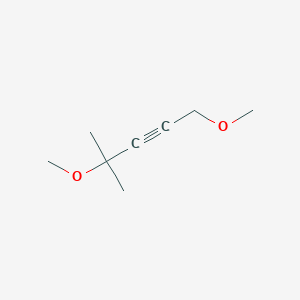

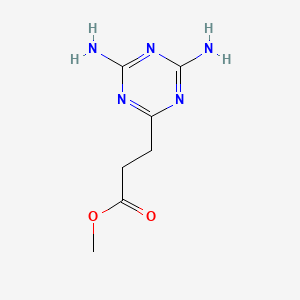
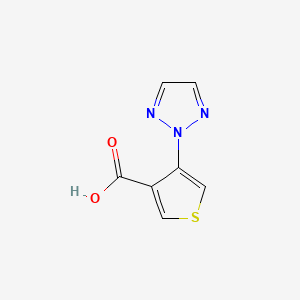
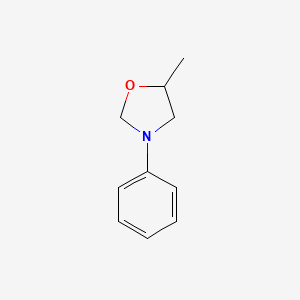
![3H-Pyrido[3,4-b]indol-3-one, 2,9-dihydro-1-methyl-](/img/structure/B14000132.png)
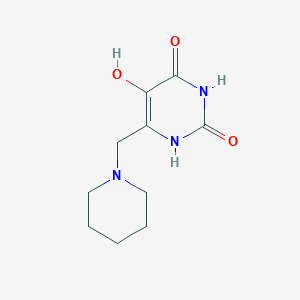



![2-[1-(4-Methylnaphthalen-1-yl)ethyl]benzoic acid](/img/structure/B14000161.png)
